molecular formula C15H12F3NO4 B14047554 Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate

Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate

Cat. No.: B14047554
M. Wt: 327.25 g/mol
InChI Key: LIZGFBUFAFRTCY-UHFFFAOYSA-N
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Description

Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its trifluoromethoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate, typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce toxicity and environmental impact .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that minimize waste and maximize yield. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are potential methods to achieve efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., amines, alcohols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its ability to interact with biological membranes and proteins, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate is unique due to its trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H12F3NO4

Molecular Weight

327.25 g/mol

IUPAC Name

methyl 12-(trifluoromethoxy)-3-oxa-4-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C15H12F3NO4/c1-21-14(20)12-11-4-2-3-8-7-9(22-15(16,17)18)5-6-10(8)13(11)23-19-12/h5-7H,2-4H2,1H3

InChI Key

LIZGFBUFAFRTCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC2=C1CCCC3=C2C=CC(=C3)OC(F)(F)F

Origin of Product

United States

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